molecular formula C16H32N2O B7813221 1,3-Dihexyl-1,3-diazinan-2-one

1,3-Dihexyl-1,3-diazinan-2-one

Cat. No.: B7813221
M. Wt: 268.44 g/mol
InChI Key: ZWIABZIQGUZWQZ-UHFFFAOYSA-N
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Description

1,3-Dihexyl-1,3-diazinan-2-one is a six-membered heterocyclic compound featuring a diazinane core (two nitrogen atoms in the ring) substituted with hexyl groups at the 1 and 3 positions. The hexyl substituents confer increased hydrophobicity compared to shorter alkyl chains (e.g., methyl in DMPU), which may influence solubility, reactivity, and functional roles in coordination chemistry or solvent systems .

Properties

IUPAC Name

1,3-dihexyl-1,3-diazinan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N2O/c1-3-5-7-9-12-17-14-11-15-18(16(17)19)13-10-8-6-4-2/h3-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIABZIQGUZWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1CCCN(C1=O)CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physical Properties

Compound Substituents Melting Point/State Solubility Key Applications
1,3-Dihexyl-1,3-diazinan-2-one Hexyl groups (C₆H₁₃) Likely liquid (RT)* Low water solubility Potential surfactant, non-polar solvent
DMPU (1,3-dimethyl) Methyl groups (CH₃) Liquid at RT Miscible with water Green solvent, ligand in coordination polymers
1,3-Diethyl-2-sulfanylidene-... Ethyl, sulfanylidene, aromatic Solid (specific data N/A) Organic solvents Pharmaceutical intermediates
1,3-Oxazinan-2-one Oxygen in ring Varies Moderate polarity Biologically active heterocycles

*Inference based on alkyl chain length trends; longer chains reduce melting points.

Key Observations:
  • Hydrophobicity : The hexyl groups in 1,3-dihexyl-diazinan-2-one likely render it immiscible with water, contrasting with DMPU’s water-miscible nature, which is critical for its use in green solvent systems .
  • Thermal Behavior : DMPU remains liquid at room temperature due to its compact methyl groups, while the dihexyl variant’s bulkier substituents may further depress its melting point.
  • Coordination Chemistry : DMPU acts as a ligand in zirconium and uranium complexes, forming stable coordination polymers . The dihexyl analogue’s larger substituents may hinder ligand-metal interactions due to steric effects.

Structural and Crystallographic Differences

  • DMPU: Exhibits a non-planar six-membered ring with strong N–H⋯O hydrogen bonds forming centrosymmetric dimers in the solid state .
  • No direct crystallographic data are available, but analogous alkyl-substituted compounds show reduced intermolecular interactions due to steric bulk.

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